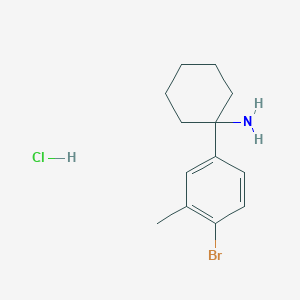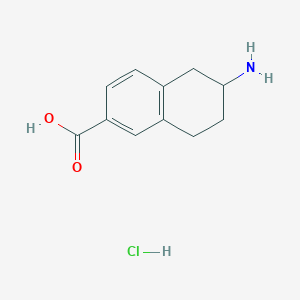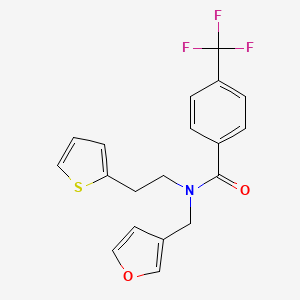![molecular formula C11H7Cl2N5O2S B2545240 N-( (8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2,5-dicloro-3-tiofeno-carboxamida CAS No. 2034281-43-9](/img/structure/B2545240.png)
N-( (8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2,5-dicloro-3-tiofeno-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H7Cl2N5O2S and its molecular weight is 344.17. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha encontrado que los derivados del indol, que comparten una estructura similar con el compuesto en cuestión, poseen actividad antiviral . Esto sugiere que “N-( (8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2,5-dicloro-3-tiofeno-carboxamida” podría usarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Actividad antiinflamatoria
También se ha encontrado que los derivados del indol tienen propiedades antiinflamatorias . Esto podría significar que nuestro compuesto también podría tener aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.
Actividad anticancerígena
Se ha encontrado que el compuesto inhibe CDK2, una proteína involucrada en la regulación del ciclo celular . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos anticancerígenos.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen actividad antioxidante . Esto sugiere que nuestro compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antioxidantes.
Actividad antimicrobiana
Los derivados de triazolo[4,3-a]pirazina recién sintetizados, que comparten una estructura similar con nuestro compuesto, han mostrado actividades antibacterianas . Esto sugiere que nuestro compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen actividad antidiabética . Esto sugiere que nuestro compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antidiabéticos.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2 , a cyclin-dependent kinase essential for cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can disrupt cell cycle progression, affecting pathways related to cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
Análisis Bioquímico
Biochemical Properties
The compound 2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is capable of binding in the biological system with a variety of enzymes and receptors . The triazole nucleus, in particular, is present as a central structural component in a number of drug classes
Cellular Effects
These compounds can influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . Molecular docking simulations suggest these compounds fit well into the CDK2 active site through essential hydrogen bonding .
Propiedades
IUPAC Name |
2,5-dichloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5O2S/c12-6-3-5(8(13)21-6)10(19)15-4-7-16-17-9-11(20)14-1-2-18(7)9/h1-3H,4H2,(H,14,20)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMPEODPPIPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)
![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(4-BROMO-3-METHYLPHENYL)ACETAMIDE](/img/structure/B2545171.png)
![3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)



